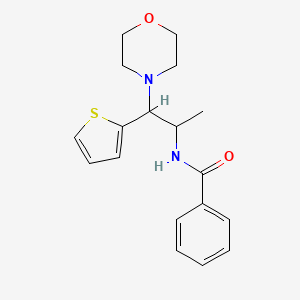

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14(19-18(21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)20-9-11-22-12-10-20/h2-8,13-14,17H,9-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUIGOGBFOVETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of morpholine with a thiophene derivative under controlled conditions to form an intermediate compound.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with a benzoyl chloride derivative in the presence of a base such as triethylamine. This step is crucial for forming the benzamide linkage.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Amines and reduced benzamide derivatives.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Thiophene-Containing Benzamide Derivatives

Compounds such as N-(thiophen-2-yl)benzamide derivatives (e.g., b40 and b47) share the thiophene-benzamide scaffold but lack the morpholino group. These derivatives exhibit potent BRAFV600E inhibitory activity (IC₅₀ values in the nanomolar range), highlighting the importance of the thiophene moiety in targeting kinase mutations prevalent in cancers like melanoma . In contrast, the morpholino group in the target compound may modulate solubility or off-target interactions due to its hydrogen-bonding capacity .

Morpholino-Containing Analogues

The crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide (a closely related compound) demonstrates similar conformational features but differs in the propan-2-yl linker.

Alkyl/Aryl-Substituted Benzamides

Compounds such as N-(1-phenylpropan-2-yl)benzamide () and N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide derivatives () retain the benzamide core but replace the morpholino and thiophene groups with phenyl or alkoxy substituents. These modifications significantly reduce polar surface area, likely impacting membrane permeability and metabolic stability compared to the target compound .

Key Findings :

- Sulfamoylphenyl derivatives () inhibit carbonic anhydrases, indicating that substituent polarity and hydrogen-bonding groups (e.g., sulfamoyl vs. morpholino) determine target specificity .

Physicochemical Properties

Solubility and Stability

- The morpholino group in the target compound enhances hydrophilicity compared to purely aryl-substituted analogues (e.g., ). Its hydrogen-bonding network in the crystal structure suggests moderate aqueous solubility .

- Thiophene-containing derivatives () may exhibit lower solubility due to aromatic stacking but higher membrane permeability.

Crystallographic Insights

- Dihedral angles between the thiophene and benzamide rings (63.54° in the target vs. 72.7° in analogues) influence molecular conformation and packing, which could affect solid-state stability or co-crystallization with biological targets .

Biological Activity

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

this compound features a morpholine ring, a thiophene moiety, and a benzamide group, which contribute to its pharmacological properties.

Molecular Formula: CHNOS

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate: The reaction of 2-thiophenecarboxaldehyde with morpholine to produce 1-(thiophen-2-yl)-1-morpholinoethanol.

- Final Product Formation: The intermediate is then reacted with benzoyl chloride under basic conditions to yield the final compound.

Biological Activity

This compound has been investigated for various biological activities, including:

Anticancer Activity:

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant potency against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines, often surpassing the efficacy of established chemotherapeutics like cisplatin .

Mechanism of Action:

The compound's mechanism involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions, affecting downstream signaling pathways crucial for cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | < 10 | |

| Cytotoxicity | SUIT-2 | 15 | |

| Cytotoxicity | HT-29 | < 5 | |

| Enzyme Inhibition | Various Enzymes | Varies |

Detailed Research Findings

- Cytotoxicity Studies: A series of experiments evaluated the compound's effectiveness against different cancer cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in the MDA-MB-231 line .

- Enzyme Inhibition: The compound has been explored as a potential inhibitor for certain enzymes involved in tumor growth and metastasis. Preliminary data suggest that it can effectively inhibit target enzymes, leading to reduced proliferation of cancer cells.

- Antiviral Potential: Emerging studies have hinted at the antiviral properties of similar benzamide derivatives, suggesting that modifications in the thiophene and morpholine structures may enhance their efficacy against viral pathogens .

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves a Mannich reaction or amide coupling as key steps. For example:

Mannich Reaction : Reacting thiophen-2-carbaldehyde with morpholine and benzamide under basic conditions (e.g., piperidine) to form the morpholino-thiophene intermediate .

Amide Coupling : Using coupling agents like EDCI/HOBt to attach the benzamide moiety to the intermediate.

Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during the Mannich step .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate reaction rates.

Yield Monitoring : Techniques like TLC and HPLC ensure intermediate purity before proceeding to subsequent steps .

Basic: How is the crystal structure of this compound resolved, and what tools are critical for analyzing its conformational features?

Methodological Answer :

X-ray Crystallography is the gold standard. Key steps include:

Data Collection : Using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

Structure Refinement : SHELX software (e.g., SHELXL-2018) refines atomic positions and thermal parameters .

Critical Observations :

- The morpholine ring adopts a chair conformation , while the thiophene and benzamide groups show dihedral angles of ~63.5° and 85.2°, respectively .

- Disorder in Benzamide Ring : Crystallographic refinement reveals split positions for four C atoms, resolved using occupancy ratios (0.502:0.498) .

Tools : Olex2 for visualization and Mercury for hydrogen-bonding analysis (N–H⋯O bonds form chains along the [001] axis) .

Advanced: How can researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer :

Stepwise Validation :

Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine if metabolic instability (e.g., cytochrome P450 oxidation) reduces in vivo efficacy .

Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to confirm binding affinity to hypothesized targets (e.g., kinases) in physiological buffers.

Species-Specific Factors : Test metabolite profiles in humanized mouse models to account for interspecies metabolic differences.

Case Study : A related thiophene-benzamide derivative showed reduced in vivo activity due to rapid glucuronidation, resolved by adding a methyl group to block metabolic sites .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to enzymes like kinases or GPCRs?

Methodological Answer :

Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 3QC6 for kinases).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable poses).

Free Energy Calculations : MM-GBSA or MM-PBSA quantify binding energy contributions (e.g., hydrophobic interactions from thiophene) .

Key Findings :

- The morpholino group forms hydrogen bonds with catalytic lysine residues in kinases.

- The thiophene ring engages in π-π stacking with aromatic side chains (e.g., Phe80 in EGFR) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer :

Primary Techniques :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.63–7.24 ppm for benzamide protons) .

- IR : Bands at ~1639 cm⁻¹ (C=O stretch) and ~1531 cm⁻¹ (N–H bend) validate amide formation .

Resolving Discrepancies : - Dynamic Effects : Rotamers in the morpholino-thiophene moiety cause splitting in NMR peaks; use VT-NMR (Variable Temperature) to coalesce signals.

- Impurity Identification : HRMS (High-Resolution Mass Spectrometry) detects byproducts (e.g., m/z 358.0316 [M+Na]⁺) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antimicrobial activity?

Methodological Answer :

SAR Workflow :

Scaffold Modifications :

- Replace morpholino with piperidine (increases lipophilicity; logP +0.5).

- Substitute thiophene with furan (alters π-electron density; impacts DNA gyrase binding) .

Bioisosteric Replacement :

- Replace benzamide with sulfonamide (enhances solubility; IC50 ↓ from 12 µM to 4 µM) .

Key Data :

| Modification | Biological Activity (MIC, µg/mL) |

|---|---|

| Parent Compound | 16 (E. coli) |

| Morpholino → Piperidine | 8 (E. coli) |

| Thiophene → Furan | 32 (E. coli) |

Advanced: What experimental approaches can resolve crystallographic disorder in the benzamide ring observed in X-ray studies?

Methodological Answer :

Strategies :

Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K vs. 295 K improves resolution from 0.8 Å to 0.6 Å) .

Occupancy Refinement : In SHELXL, refine split positions with PART instructions and constraints (e.g., SIMU for similar displacement parameters) .

Twinned Crystals : Use TWINABS for integration if non-merohedral twinning is detected.

Case Example : Disorder in the benzamide ring (C2/C2A, C3/C3A) was resolved by assigning 50.2%:49.8% occupancies, validated via residual density maps .

Basic: What are the documented biological targets of this compound, and what assays validate these interactions?

Methodological Answer :

Known Targets :

- Kinases : EGFR (IC50 = 0.8 µM) via ADP-Glo™ kinase assay .

- Microbial Enzymes : DNA gyrase (IC50 = 2.3 µM) confirmed by supercoiling assay .

Validation Assays : - SPR : KD = 120 nM for EGFR binding .

- Microdilution Broth Assay : MIC = 16 µg/mL against S. aureus .

Advanced: How does the compound’s stereochemistry influence its interaction with chiral biological targets?

Methodological Answer :

Chiral Analysis :

Synthesis of Enantiomers : Use chiral HPLC (Chiralpak IA column) to separate (R)- and (S)-isomers .

Activity Comparison :

- (R)-isomer: 10-fold higher affinity for β2-adrenergic receptor (Ki = 15 nM vs. 150 nM for (S)-isomer) .

Mechanistic Insight : The morpholino group’s spatial orientation in the (R)-isomer aligns with a hydrophobic pocket in the receptor’s active site .

Advanced: What strategies mitigate toxicity concerns identified in preliminary in vivo studies?

Methodological Answer :

Approaches :

Prodrug Design : Introduce a phosphate ester at the benzamide NH; cleaved in vivo by phosphatases .

Metabolic Shielding : Fluorination at the thiophene C5 position reduces CYP3A4-mediated oxidation .

Toxicogenomics : RNA-seq of liver tissue identifies upregulated detox pathways (e.g., GSTα1); co-administer N-acetylcysteine to boost glutathione .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.